1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole
CAS No.: 428444-15-9
Cat. No.: VC21379305
Molecular Formula: C15H12Cl2N2O2S
Molecular Weight: 355.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 428444-15-9 |
|---|---|
| Molecular Formula | C15H12Cl2N2O2S |
| Molecular Weight | 355.2g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
| Standard InChI | InChI=1S/C15H12Cl2N2O2S/c1-9-5-14-15(6-10(9)2)19(8-18-14)22(20,21)11-3-4-12(16)13(17)7-11/h3-8H,1-2H3 |
| Standard InChI Key | ZEUZJUXPPBFXNB-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structure
1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole belongs to a specialized class of N-sulfonylated benzimidazole derivatives. This compound incorporates several key structural features: a benzimidazole core with methyl groups at positions 5 and 6, and a 3,4-dichlorophenylsulfonyl moiety attached at the N-1 position of the benzimidazole ring.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 428444-15-9 |
| Molecular Formula | C₁₅H₁₂Cl₂N₂O₂S |
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
| Standard InChI | InChI=1S/C15H12Cl2N2O2S/c1-9-5-14-15(6-10(9)2)19(8-18-14)22(20,21)11-3-4-12(16)13(17)7-11/h3-8H,1-2H3 |
| Standard InChIKey | ZEUZJUXPPBFXNB-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
| PubChem Compound ID | 2278869 |
The compound features a bicyclic benzimidazole system, which consists of a fusion of imidazole and benzene rings, making it part of the important class of heterocyclic compounds known as 1,3-benzodiazoles . The presence of the sulfonyl linker (-SO₂-) between the benzimidazole and dichlorophenyl moieties imparts distinctive properties to the molecule, influencing its chemical behavior and potential biological interactions.
Synthesis Methodologies
The synthesis of 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves a multi-step approach that requires preparation of the benzimidazole core followed by selective sulfonylation.
Preparation of 5,6-Dimethylbenzimidazole Precursor
The first major step involves the synthesis of 5,6-dimethylbenzimidazole, which serves as the core structure. A patent-protected method describes an efficient synthetic route comprising the following steps :
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N-(3,4-dimethylphenyl)formamide preparation: Reacting 3,4-dimethylaniline with formic acid at 50-90°C for 0.1-3 hours
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Nitration to form N-(4,5-dimethyl-2-nitrophenyl)formamide using concentrated nitric acid in an appropriate solvent
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Reduction via catalytic hydrogenation using 10% Pd/C catalyst to produce N-(2-amino-4,5-dimethylphenyl)formamide
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Cyclization in formic acid at 80-120°C for 2-12 hours followed by pH adjustment with ammonia water to obtain 5,6-dimethylbenzimidazole
This optimized synthetic route represents a significant improvement over earlier methods, as it "shortens the original 5-step reaction to the existing 4-step reaction, and improves yield" .
N-Sulfonylation Process
The second major step involves the N-sulfonylation of 5,6-dimethylbenzimidazole with 3,4-dichlorobenzenesulfonyl chloride. This reaction typically proceeds through a nucleophilic substitution mechanism where the nitrogen at position 1 of the benzimidazole acts as a nucleophile toward the sulfonyl chloride.
Based on analogous sulfonylation reactions, a typical procedure would involve :
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Suspension of 5,6-dimethylbenzimidazole in an appropriate solvent (such as pyridine)
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Addition of 3,4-dichlorobenzenesulfonyl chloride (typically in 1.0-1.2 molar equivalents)
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Stirring the reaction mixture at room temperature for 12-24 hours
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Work-up procedures including dilution with water, filtration, and appropriate purification techniques
The synthesis of such compounds "typically involves the reaction of a benzimidazole derivative with a sulfonyl chloride in the presence of a base".
Chemical Reactivity and Properties
The chemical behavior of 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole is determined by its constituent functional groups and their interactions. Based on the general reactivity patterns of similar compounds, several key reaction types can be anticipated.
Reduction Reactions
Reduction pathways for this compound might involve:
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Reduction of the sulfonyl group to sulfinic acid derivatives or further reduced forms
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Dechlorination of the dichlorophenyl moiety under appropriate conditions
Such transformations typically employ reducing agents like "lithium aluminum hydride in anhydrous ether".
Substitution Reactions
The chlorine atoms in the dichlorophenyl group represent potential sites for nucleophilic substitution reactions:
"Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions".
These substitutions could involve various nucleophiles including amines, thiols, or alkoxides, potentially leading to diverse derivatives with modified properties.
Table 2: Potential Chemical Reactions of 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole
| Reaction Type | Potential Sites | Typical Reagents | Possible Products |
|---|---|---|---|
| Oxidation | Methyl groups | KMnO₄, CrO₃/H⁺ | Carboxylic acid derivatives |
| Reduction | Sulfonyl group | LiAlH₄ | Sulfinic acid derivatives |
| Substitution | Chlorine atoms | NaOH, NaSR, RNH₂ | Hydroxy, thioether, or amino derivatives |
| Electrophilic | Benzimidazole ring | Electrophiles (E⁺) | Ring-substituted products |
Biological Significance and Applications
While specific biological activity data for 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole is limited in the available research literature, its structural features suggest potential biological relevance based on related compounds.
Relationship to Bioactive Benzimidazoles
The benzimidazole scaffold is known for its diverse biological activities and pharmaceutical applications. Benzimidazole derivatives have demonstrated significant:
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Antimicrobial properties against both Gram-positive and Gram-negative bacteria
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Anti-tubercular activity against Mycobacterium tuberculosis strains
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Potential anticancer properties
The parent structure, 5,6-dimethylbenzimidazole, has particular biological significance as it forms part of vitamin B₁₂ as "N-ribosyl-dimethylbenzimidazole, which act as an axial ligand for cobalt metal in vitamin B12" .
Structure-Activity Considerations
The specific structural features of 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole may confer unique biological properties:
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The sulfonyl group (-SO₂-) can serve as a hydrogen bond acceptor and influence the compound's interaction with biological targets
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The 3,4-dichloro substitution pattern on the phenyl ring may enhance lipophilicity and membrane permeability
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The 5,6-dimethyl substitution on the benzimidazole could affect electronic properties and receptor binding
A study of similar sulfonylated heterocycles indicates that "the presence of a sulfonyl group can enhance the compound's ability to interact with enzymes or proteins, potentially leading to inhibitory effects".
Comparison with Related Compounds
Table 3: Biological Activities of Related Benzimidazole and Sulfonylated Compounds
Research Findings and Analytical Data
Research on 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole remains in developmental stages, with opportunities for expanded investigation into its properties and applications.
Spectroscopic Characteristics
While detailed spectroscopic data specific to this compound is limited in available research literature, general spectroscopic patterns for sulfonylated benzimidazoles would likely include:
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¹H NMR signals for the methyl groups (typically between 2.0-2.5 ppm)
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Characteristic sulfonyl group absorptions in IR spectroscopy (around 1150-1350 cm⁻¹)
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Mass spectrometric fragmentation patterns showing loss of SO₂ and chlorine-containing fragments
Structure-Based Computational Analysis
Computational studies of similar benzimidazole derivatives have been conducted to explore their electronic properties and potential applications. For example, researchers have investigated "electronic structure, electronic transitions, molecular surfaces, global reactivity descriptors, natural population, and NLO response features" of related benzimidazole compounds using "M06/6-311G(d,p) and CAM-B3LYP/6-311G(d,p) levels of theory" .
Similar computational approaches could provide valuable insights into the electronic structure and reactivity of 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole.
Future Research Directions
The study of 1-(3,4-Dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole offers several promising avenues for future investigation:
Synthetic Optimization
Further refinement of synthetic methods could focus on:
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Development of more efficient and environmentally friendly routes
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Exploration of alternative catalysts for the sulfonylation step
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Investigation of regioselective modifications to create analogs
Biological Screening
Comprehensive biological evaluation could include:
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Antimicrobial assays against bacterial and fungal pathogens
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Assessment of enzyme inhibitory activities
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Evaluation of potential anticancer properties
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Investigation of specific molecular targets
Structure Modification Studies
Systematic structural modifications might involve:
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Variation of the halogen substitution pattern on the phenyl ring
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Modification of the sulfonyl linker
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Alteration of the methyl groups on the benzimidazole core
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Introduction of additional functional groups to enhance specific properties
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